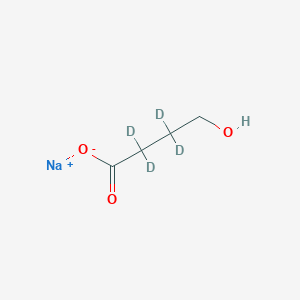
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a benzylidene group and a methylthio group attached to the thiophene ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between a benzaldehyde derivative and the thiophene ring.
Addition of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction using a methylthiol reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group using reducing agents like sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophenes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The benzylidene and methylthio groups may play a role in binding to these targets.
Chemical Reactions: The thiophene ring and functional groups may participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-5-(methylthio)thiophene: Lacks the ketone group, which may affect its reactivity and properties.
2-Benzylidene-5-(methylthio)furan-3(2H)-one: Contains an oxygen atom in the ring instead of sulfur, leading to different chemical properties.
2-Benzylidene-5-(methylthio)pyrrole-3(2H)-one: Contains a nitrogen atom in the ring, which may influence its biological activity.
Uniqueness
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is unique due to the combination of the thiophene ring, benzylidene group, and methylthio group. This combination may impart distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
113544-20-0 |
|---|---|
Molecular Formula |
C12H10OS2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-benzylidene-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
DHFAGGXMBJSCHU-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
Canonical SMILES |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
Synonyms |
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)



![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

